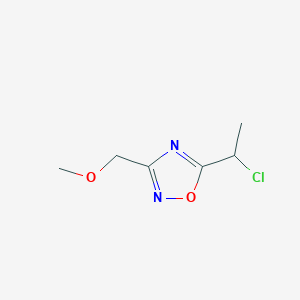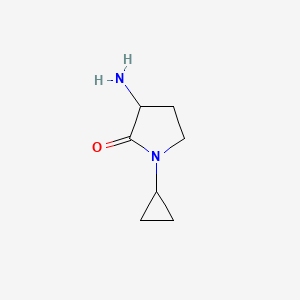
2-Bromo-3-iodopyridin-4-amine
Overview
Description
“2-Bromo-3-iodopyridin-4-amine” is an organic compound that is used in various fields of scientific research and industry . It has a molecular weight of 298.91 .
Synthesis Analysis
The synthesis of such compounds often involves initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-iodopyridin-4-amine” can be represented by the InChI code1S/C5H4BrIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) . Physical And Chemical Properties Analysis
“2-Bromo-3-iodopyridin-4-amine” is a solid at room temperature . It has a molecular weight of 298.91 .Scientific Research Applications
Amination of Aryl Halides
The conversion of bromopyridines into aminopyridines under copper catalysis was demonstrated with high efficiency, utilizing low catalyst loading and mild reaction conditions. This process facilitates the functionalization of aryl halides, including 2-Bromo-3-iodopyridin-4-amine, into valuable aminopyridines for various chemical syntheses (Lang et al., 2001).
Synthesis of Water-Soluble BODIPY Derivatives
Functionalized, water-soluble BODIPY derivatives were synthesized, showcasing the versatility of halopyridines in forming compounds with potential applications in biological imaging. The study highlighted the functionalization capabilities of halopyridines through organometallic couplings and nucleophilic aromatic substitution reactions (Li et al., 2008).
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling of ureas with bromopyridines was investigated, leading to the formation of chiral amines with high enantioselectivity. This method emphasizes the role of halopyridines in constructing chiral centers, which are crucial for the synthesis of bioactive molecules (Clayden & Hennecke, 2008).
Aminocarbonylation of Pyridazinones
Aminocarbonylation reactions of iodo- and dibromopyridazinones were conducted to form amides and dicarboxamides, showcasing the reactivity of bromopyridines in palladium-catalyzed aminocarbonylation. This process is significant for the synthesis of compounds with potential pharmacological activities (Takács et al., 2012).
Catalytic Amination for Chemoselective Reactions
The catalytic amination of polyhalopyridines, including 2-Bromo-3-iodopyridin-4-amine, using palladium-Xantphos complexes, was explored to achieve high yields and chemoselectivity. This methodology is crucial for the selective functionalization of halopyridines in the synthesis of complex aminopyridines (Ji et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGREJZTHYAJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodopyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)







![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)